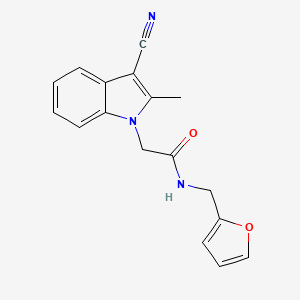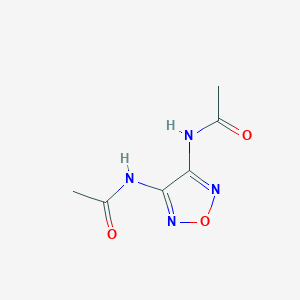![molecular formula C17H16N2O2 B5579857 N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)
N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide is a compound of interest due to its structural and functional characteristics. It belongs to the category of benzamides, which are known for their diverse chemical and physical properties and potential for various applications in chemical synthesis and material science.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, where an amine reacts with an acyl chloride or an ester in the presence of suitable catalysts. A similar process could be assumed for the synthesis of N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, utilizing 4-(cyanomethyl)phenylamine and 2-ethoxybenzoyl chloride as starting materials (Thalluri et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives is crucial for understanding their chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT (Density Functional Theory) calculations are employed to determine the molecular geometry, electronic structure, and potential interaction sites. For example, studies on similar compounds have shown that hydrogen bonding and π-π interactions play a significant role in their crystal packing (Pagola & Stephens, 2009).
Chemical Reactions and Properties
Benzamides can participate in various chemical reactions, including nucleophilic substitution, hydrolysis, and condensation reactions. The functional groups in N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, such as the cyanomethyl and ethoxy groups, could influence its reactivity, making it a potential intermediate in the synthesis of more complex molecules. The cyanomethyl group, in particular, could undergo transformations leading to nitriles or amines (Zhang et al., 2015).
Physical Properties Analysis
The physical properties of benzamides, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. Intermolecular interactions like hydrogen bonding and van der Waals forces can affect these properties. For instance, the presence of the ethoxy group in N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide might enhance its solubility in organic solvents (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability, can be deduced from its functional groups. The benzamide core is typically stable under a variety of conditions, while the cyanomethyl and ethoxy groups may offer sites for chemical modification or reactivity (He et al., 2014).
Wissenschaftliche Forschungsanwendungen
Chromatographic Elution Characteristics
The study of reversed-phase liquid chromatographic retention of N-ethylbenzamides, including compounds structurally related to N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, reveals insights into their elution characteristics. These characteristics are influenced by the substitution patterns on the benzamide moiety, suggesting potential for detailed analytical applications in separating and identifying such compounds in complex mixtures (Lehtonen, 1983).
Biosensor Development
Innovations in biosensor technology have been advanced through the modification of carbon paste electrodes with compounds like N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide derivatives. These modifications enable the electrocatalytic determination of biomolecules, showcasing the application of such compounds in enhancing the sensitivity and specificity of biosensors for clinical and environmental monitoring (Karimi-Maleh et al., 2014).
Polymer Synthesis
Research into the synthesis of aromatic polyimides has explored the polymerization of diamines, including analogs of N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, for the creation of high-performance polymers. These polymers exhibit desirable properties such as solubility in organic solvents and high thermal stability, indicating their utility in advanced materials science and engineering applications (Butt et al., 2005).
Antiviral Activity
The synthesis and evaluation of N-phenylbenzamide derivatives for antiviral activity highlight the potential therapeutic applications of these compounds. Specifically, certain derivatives have shown effectiveness against enterovirus 71 (EV 71) strains, suggesting a promising avenue for the development of novel antiviral drugs based on the N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide scaffold (Ji et al., 2013).
Antioxidant Agents
A combined experimental and computational study on amino-substituted benzamide derivatives, including compounds structurally related to N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, has identified these compounds as promising antioxidant agents. This research underscores the potential of such derivatives in mitigating oxidative stress and related pathologies, providing a foundation for further exploration into their therapeutic applications (Perin et al., 2018).
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-16-6-4-3-5-15(16)17(20)19-14-9-7-13(8-10-14)11-12-18/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCKKPTVCLXGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)
![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)
![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)


![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)
![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)
![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)
![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)
![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)